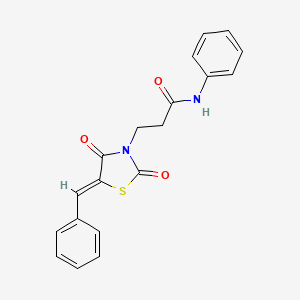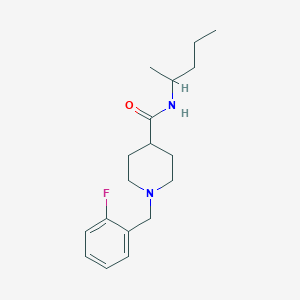![molecular formula C15H15NO3 B6042802 9-hydroxy-5-phenyl-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6042802.png)
9-hydroxy-5-phenyl-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-hydroxy-5-phenyl-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one, also known as HPA-12, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 9-hydroxy-5-phenyl-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one is not fully understood, but it has been shown to interact with various receptors in the body, including the mu-opioid receptor, the delta-opioid receptor, and the kappa-opioid receptor. It has also been shown to inhibit the production of pro-inflammatory cytokines and to activate the antioxidant defense system. These actions contribute to the anti-inflammatory and analgesic properties of 9-hydroxy-5-phenyl-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one.
Biochemical and Physiological Effects:
9-hydroxy-5-phenyl-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and to reduce tumor growth in animal models of cancer. Additionally, 9-hydroxy-5-phenyl-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one has been shown to improve cognitive function and to protect against oxidative stress in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 9-hydroxy-5-phenyl-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one in lab experiments is its potential to cross the blood-brain barrier, which makes it a promising drug delivery system for neurological disorders. Additionally, 9-hydroxy-5-phenyl-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one has been shown to have low toxicity and to be well-tolerated in animal studies. However, one limitation of using 9-hydroxy-5-phenyl-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for research on 9-hydroxy-5-phenyl-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one. One area of research is the development of 9-hydroxy-5-phenyl-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one-based drug delivery systems for the treatment of neurological disorders. Another area of research is the investigation of the potential anti-tumor properties of 9-hydroxy-5-phenyl-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of 9-hydroxy-5-phenyl-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one and to identify potential drug targets for the treatment of inflammatory and neurodegenerative disorders.
Conclusion:
In conclusion, 9-hydroxy-5-phenyl-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one is a heterocyclic compound that has shown promising results in scientific studies due to its potential applications in the field of medicine. It has been synthesized using various methods and has been investigated for its anti-inflammatory, analgesic, anti-tumor, and neuroprotective properties. While there are advantages and limitations to using 9-hydroxy-5-phenyl-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one in lab experiments, there are several future directions for research that could lead to the development of new treatments for a variety of disorders.
Synthesemethoden
9-hydroxy-5-phenyl-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one has been synthesized using various methods, including the reaction of 3,4-dihydro-2H-pyran with 2-phenylglycidic acid, followed by amination and cyclization. Another method involves the reaction of 2-phenylglycidic acid with 3-aminopropyltriethoxysilane, followed by cyclization. The synthesis of 9-hydroxy-5-phenyl-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one is a complex process that requires careful attention to detail and has been the subject of many studies.
Wissenschaftliche Forschungsanwendungen
9-hydroxy-5-phenyl-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one has been the subject of many scientific studies due to its potential applications in the field of medicine. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. Research has also shown that 9-hydroxy-5-phenyl-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one has the potential to be used as a drug delivery system due to its ability to cross the blood-brain barrier. Additionally, 9-hydroxy-5-phenyl-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Eigenschaften
IUPAC Name |
9-hydroxy-5-phenyl-7-oxa-5-azatetracyclo[6.3.0.02,6.03,10]undecan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-12-8-6-9-11-10(8)14(18)16(15(11)19-13(9)12)7-4-2-1-3-5-7/h1-5,8-13,15,17H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCZYYFGCLAYJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C4C1C(C2OC3N(C4=O)C5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-isoquinolinylmethyl)-N-methyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6042737.png)
![N-(2-fluorophenyl)-5-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B6042738.png)
![2-(1-(4-ethoxybenzyl)-4-{[5-(methoxymethyl)-2-furyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6042756.png)
![4-{[(3,5-dimethoxyphenyl)amino]methyl}-2-iodo-6-methoxyphenol](/img/structure/B6042760.png)
![2-cyano-3-[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B6042768.png)
![N-({1-[(2-chloro-4-fluorophenyl)sulfonyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6042770.png)

![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-chlorophenyl)ethanone](/img/structure/B6042793.png)

![2-{1-cyclohexyl-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6042806.png)
![6-iodo-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4-quinazolinol](/img/structure/B6042811.png)
![1-{2-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-yl}azepane](/img/structure/B6042812.png)
![6-[(2-methyl-2-propen-1-yl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B6042818.png)
![1-(2-methoxybenzyl)-N-[2-(methylthio)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6042835.png)